2,3-Dichlorophenylthioethanol
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Overview
Description
2,3-Dichlorophenylthioethanol is an organic compound with the molecular formula C8H8Cl2OS It is characterized by the presence of two chlorine atoms attached to a phenyl ring, a thioether group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorophenylthioethanol typically involves the reaction of 2,3-dichlorophenol with thioethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
2,3−dichlorophenol+thioethanol→2,3−Dichlorophenylthioethanol
Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is usually conducted in an organic solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorophenylthioethanol undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2,3-Dichlorophenylthioethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichlorophenylthioethanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key metabolic enzymes.
Comparison with Similar Compounds
2,4-Dichlorophenylthioethanol: Similar structure but with chlorine atoms at different positions.
2,3-Dichlorophenylthiol: Lacks the ethanol moiety.
2,3-Dichlorophenol: Lacks the thioether and ethanol groups.
Uniqueness: 2,3-Dichlorophenylthioethanol is unique due to the presence of both chlorine atoms and the thioether group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)sulfanylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRFUECAKNKBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)SCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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